![molecular formula C20H26N2O5S B5874195 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. This compound has gained significant attention from the scientific community due to its potential applications in various fields, such as medicinal chemistry, neuroscience, and pharmacology. In
作用机制
The exact mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in various physiological processes, such as mood regulation, cognition, and perception.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects in animal models. These effects include changes in behavior, such as hyperactivity and decreased anxiety, as well as changes in neurotransmitter levels, such as increased serotonin and dopamine levels.
实验室实验的优点和局限性
One of the main advantages of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine in lab experiments is its selectivity for the 5-HT2A receptor, which allows for specific targeting of this receptor in various studies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine. One potential direction is the development of this compound derivatives with improved pharmacological properties, such as increased selectivity and decreased toxicity. Another direction is the investigation of the role of this compound in various neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, the use of this compound as a research tool for studying the structure and function of the central nervous system may lead to new insights into the underlying mechanisms of various physiological processes.
In conclusion, this compound is a chemical compound that has shown promise in various fields, such as medicinal chemistry and neuroscience. Its selectivity for the 5-HT2A receptor and potential applications in the treatment of various diseases make it a valuable tool for scientific research. However, its potential toxicity and limited understanding of its mechanism of action highlight the need for further research in this area.
合成方法
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with piperazine, followed by the reaction of the resulting compound with 3-methoxybenzyl chloride. The final product can be obtained through purification and isolation techniques, such as column chromatography and recrystallization.
科学研究应用
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been investigated as a potential therapeutic agent for the treatment of various diseases, such as depression, anxiety, and Parkinson's disease. In neuroscience, this compound has been used as a research tool to study the structure and function of the central nervous system.
属性
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-25-17-6-4-5-16(13-17)15-21-9-11-22(12-10-21)28(23,24)20-14-18(26-2)7-8-19(20)27-3/h4-8,13-14H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZGZQNDCOHAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![3-(2-furyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5874124.png)
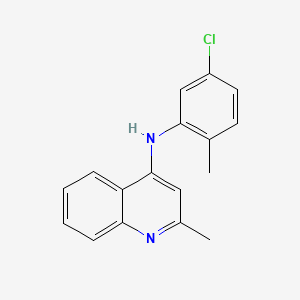
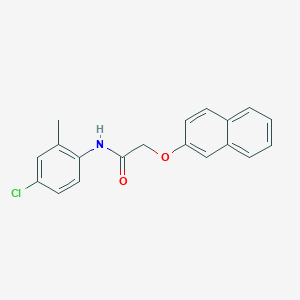
![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5874143.png)
![3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine](/img/structure/B5874150.png)
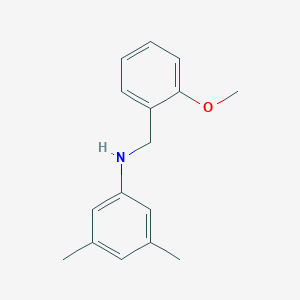
![1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)
![3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5874159.png)
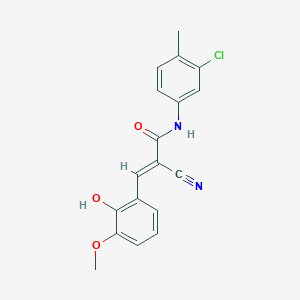
![3-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5874175.png)

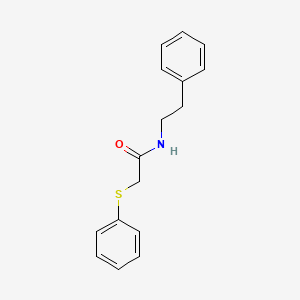
![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
